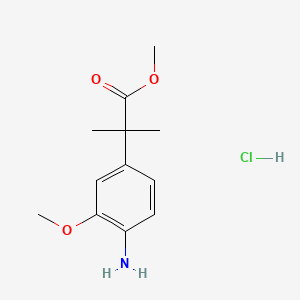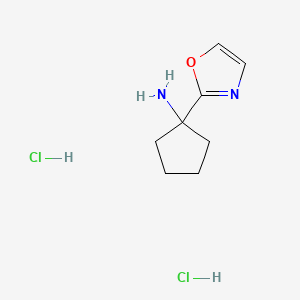![molecular formula C11H22N2O4S B13580810 tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate](/img/structure/B13580810.png)
tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate is a chemical compound known for its unique structure and properties. It is utilized in various scientific research fields, including medicinal chemistry and material science, due to its distinctive characteristics.
Métodos De Preparación
The synthesis of tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with a cyclopentyl derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods often employ flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and metal-free conditions for other transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In medicinal chemistry, it is used for developing new drugs and studying their interactions with biological systems. In material science, it is utilized for creating advanced materials with unique properties. Its applications extend to biology and industry, where it plays a role in various biochemical and industrial processes.
Mecanismo De Acción
The mechanism of action of tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Tert-butylN-[1-(sulfamoylmethyl)cyclopentyl]carbamate can be compared to other similar compounds, such as tert-butyl esters and tert-butyl substituted hetero-donor TADF compounds. These compounds share some structural similarities but differ in their specific applications and properties. The unique structure of this compound gives it distinct advantages in certain research areas .
Propiedades
Fórmula molecular |
C11H22N2O4S |
|---|---|
Peso molecular |
278.37 g/mol |
Nombre IUPAC |
tert-butyl N-[1-(sulfamoylmethyl)cyclopentyl]carbamate |
InChI |
InChI=1S/C11H22N2O4S/c1-10(2,3)17-9(14)13-11(6-4-5-7-11)8-18(12,15)16/h4-8H2,1-3H3,(H,13,14)(H2,12,15,16) |
Clave InChI |
CLAGXMSFBGNCKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1(CCCC1)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



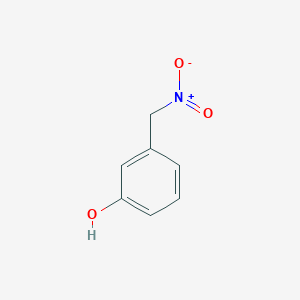
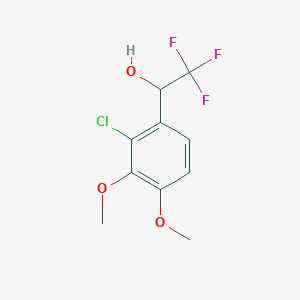
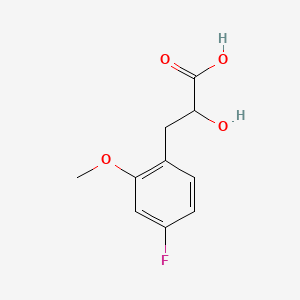
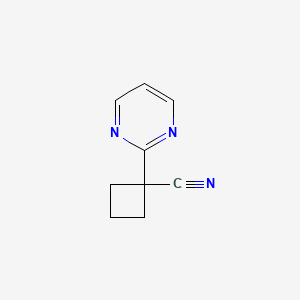
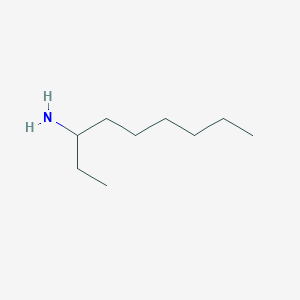
![(2Z)-3-[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B13580771.png)
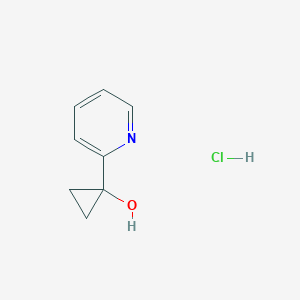

![5-Methyl-2-[(piperazin-1-yl)methyl]phenol](/img/structure/B13580784.png)
![2-[1-butyl-5-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13580785.png)
